REACTION_CXSMILES
|
[Li+].[CH3:2]C([N-]C(C)C)C.[Cl:9][C:10]1(C)[CH:15]=[CH:14][CH:13]=[CH:12][NH:11]1.[CH2:17]([O:19][C:20](=[O:24])OCC)[CH3:18].[NH4+].[Cl-]>C1COCC1>[Cl:9][C:10]1[CH:15]=[C:14]([CH2:2][C:20]([O:19][CH2:17][CH3:18])=[O:24])[CH:13]=[CH:12][N:11]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
106 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for a further 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 10 min the reaction mixture was allowed
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
was stirred at this temperature for 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark oil, (˜200 g) which
|
Type
|
CUSTOM
|
Details
|
was purified in three batches by flash column chromatography (SiO2, 330 g, 5-20% EtOAc in isohexane, gradient elution)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |